REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)[CH:5]=[CH:4][N:3]=[N:2]1.C([Li])CCC.[Br:17]Br>C1COCC1>[Br:17][C:5]1[N:1]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)[N:2]=[N:3][CH:4]=1
|
Name
|
3
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with saturated ammonium chloride (50 ml) and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The organic layer was washed with sodium bisulphate, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=NN1C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |